![molecular formula C18H11ClN2O B12614094 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one CAS No. 919290-62-3](/img/structure/B12614094.png)
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is a heterocyclic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a chlorine atom at the 9th position, a pyridin-3-yl group at the 4th position, and a benzo[h]isoquinolin-1(2H)-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a pyridine derivative with a benzo[h]isoquinoline precursor. This intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
化学反应分析
Types of Reactions
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For instance, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Another heterocyclic compound with a pyridine and benzoimidazole core.
1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrolo and pyridine structure, known for its biological activity.
6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines: Compounds with a quinazoline core and similar substituents.
Uniqueness
9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both a chlorine atom and a pyridin-3-yl group
属性
CAS 编号 |
919290-62-3 |
|---|---|
分子式 |
C18H11ClN2O |
分子量 |
306.7 g/mol |
IUPAC 名称 |
9-chloro-4-pyridin-3-yl-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H11ClN2O/c19-13-5-3-11-4-6-14-16(12-2-1-7-20-9-12)10-21-18(22)17(14)15(11)8-13/h1-10H,(H,21,22) |
InChI 键 |
SVLFFEOPVAFXLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


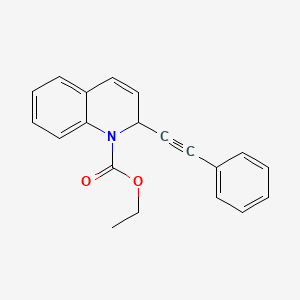

![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
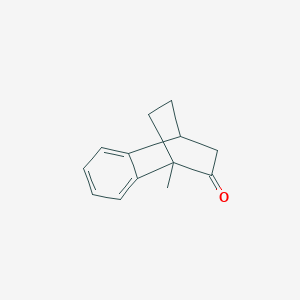
![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)
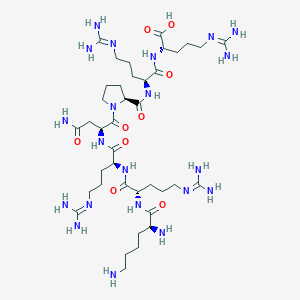

![2-[N-(Pyridin-2-yl)ethanimidoyl]aniline](/img/structure/B12614046.png)
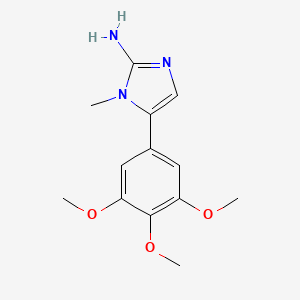
![N-[3-(3-hydroxyphenoxy)phenyl]acetamide](/img/structure/B12614073.png)
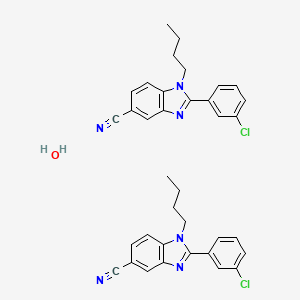
![Benzoic acid, 4-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12614080.png)
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)-](/img/structure/B12614081.png)
